molecular formula C23H18N2O3 B2660052 2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide CAS No. 620100-68-7

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide

Cat. No. B2660052
CAS RN: 620100-68-7
M. Wt: 370.408
InChI Key: TVBXQLHXIUFZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the mechanism .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

Synthesis and Antioxidant Properties

Researchers have synthesized novel derivatives involving the indole nucleus and evaluated their antioxidant activity. One study detailed the preparation of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, characterizing their structures and assessing their antioxidant effectiveness using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. Compounds with halogenated phenyl rings showed remarkable antioxidant activity due to optimal substitution enhancing their efficacy as new antioxidant agents (Gopi & Dhanaraju, 2020).

Antimicrobial Applications

Another dimension of research explored the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives for their potential as antimicrobial agents. These compounds were characterized and tested against various pathogenic microorganisms, revealing some derivatives with promising antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds in addressing microbial infections (Debnath & Ganguly, 2015).

Anti-Inflammatory and Analgesic Activities

Further investigations into the derivatives of "2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide" have demonstrated significant anti-inflammatory and analgesic activities. A study synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated them against various cancer cell lines, also noting their anti-inflammatory and analgesic potentials. Among these derivatives, specific compounds showed promising results, underscoring their potential development into therapeutic agents (Rani et al., 2014).

Anticancer Activity

The anticancer activity of indole acetamide derivatives has also been a significant area of research. Studies have synthesized and evaluated various derivatives for their efficacy against different cancer cell lines. For example, one study focused on designing and synthesizing an indole acetamide derivative with anti-inflammatory properties through molecular docking analysis. This compound targeted cyclooxygenase domains, showing potential as an anti-inflammatory drug with cancer treatment applications (Al-Ostoot et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

Future Directions

This involves discussing potential future research directions, such as further chemical modifications to improve the compound’s properties or new applications for the compound .

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-22(20-15-24-21-12-5-4-11-19(20)21)23(27)25-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-13,15,24H,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBXQLHXIUFZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.